molecular formula C14H16N2O3 B13644577 2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Cat. No.: B13644577
M. Wt: 260.29 g/mol
InChI Key: VEFCTVUQSIOFJT-UHFFFAOYSA-N
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Description

2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a heterocyclic compound that features a benzimidazole core fused with a dioxane ring. This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole typically involves the condensation of 2,3-dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride with formic acid. The reaction is carried out by heating the mixture in a boiling water bath for several hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting cellular processes such as DNA replication and protein synthesis . The specific pathways involved depend on the biological context and the nature of the target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is unique due to its fused dioxane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific interactions with molecular targets .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

InChI

InChI=1S/C14H16N2O3/c1-3-17-4-2-9(1)14-15-10-7-12-13(8-11(10)16-14)19-6-5-18-12/h7-9H,1-6H2,(H,15,16)

InChI Key

VEFCTVUQSIOFJT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC3=CC4=C(C=C3N2)OCCO4

Origin of Product

United States

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